molecular formula C5H6BrNOS B8552738 (5-Bromothien-2-yl)methyl hydroxylamine

(5-Bromothien-2-yl)methyl hydroxylamine

Cat. No.: B8552738
M. Wt: 208.08 g/mol
InChI Key: WQJWKLMUXJRLKT-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Thiophene (B33073) (C₄H₄S) is a five-membered aromatic heterocycle, analogous in structure to benzene, but with a sulfur atom replacing one of the carbon-carbon double bonds. chemsrc.comnih.govnih.govwikipedia.org This substitution imparts unique electronic properties and reactivity to the thiophene ring system.

Significance of Thiophene Derivatives in Organic Synthesis

Thiophene and its substituted derivatives are of paramount importance in the field of organic synthesis. They serve as versatile building blocks for the construction of a wide array of more complex molecules. wikipedia.org The thiophene nucleus is a key structural motif in numerous pharmaceuticals, agrochemicals, and materials with valuable electronic and optical properties. chemsrc.comnih.gov

The ability to introduce a variety of functional groups onto the thiophene ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. Common synthetic transformations involving thiophenes include halogenation, acylation, and metal-catalyzed cross-coupling reactions. These reactions provide access to a diverse library of substituted thiophenes that can be further elaborated into target molecules. wikipedia.org The isosteric relationship between the thiophene ring and the benzene ring is often exploited in medicinal chemistry, where the replacement of a benzene ring with a thiophene ring can lead to compounds with improved biological activity or pharmacokinetic profiles. nih.gov

Role of Hydroxylamines as Versatile Synthons

Hydroxylamines are a class of organic compounds containing the functional group -NHOH. They are valuable and versatile synthons, or synthetic building blocks, in organic chemistry. Their utility stems from the presence of both a nucleophilic nitrogen atom and an oxygen atom, allowing them to participate in a variety of chemical transformations.

One of the most common reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. This reaction is fundamental in both synthetic and analytical chemistry. Furthermore, hydroxylamines can act as nucleophiles in substitution and addition reactions, and they can be used in the synthesis of a wide range of nitrogen-containing heterocycles. The ability to readily modify the hydroxylamine (B1172632) functionality makes it a key component in the design and synthesis of complex nitrogenous compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H6BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-2,7-8H,3H2

InChI Key

WQJWKLMUXJRLKT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CNO

Origin of Product

United States

Synthetic Methodologies for 5 Bromothien 2 Yl Methyl Hydroxylamine and Analogues

Strategies for the Construction of 5-Bromothiophene Scaffolds

The formation of the 5-bromothiophene building block is a critical step in the synthesis of the target compound. Several methodologies can be employed, including the direct bromination of pre-existing thiophene (B33073) rings, the use of multicomponent reactions to build the heterocyclic system with the desired substitution pattern, and the formation of the thiophene ring from acyclic precursors.

Direct Bromination of Thiophene Derivatives

Direct bromination of thiophene and its derivatives is a common and effective method for introducing a bromine atom onto the thiophene ring. Due to the electron-rich nature of the thiophene ring, electrophilic substitution reactions, such as bromination, proceed readily. The regioselectivity of the bromination is influenced by the nature and position of existing substituents on the thiophene ring.

For the synthesis of a precursor to (5-Bromothien-2-yl)methyl hydroxylamine (B1172632), a common starting material is a 2-substituted thiophene, such as 2-methylthiophene (B1210033). The bromination of 2-methylthiophene typically occurs at the C5 position, which is the most activated position for electrophilic attack. A widely used brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent like carbon tetrachloride or chloroform (B151607). researchgate.net The mechanism of bromination with NBS can proceed via an electrophilic substitution pathway. researchgate.net In some instances, the reaction conditions can be tuned to favor either ring bromination or benzylic bromination of the methyl group. For exclusive ring bromination at the 5-position, the reaction is typically performed in the absence of radical initiators and light. researchgate.net

Starting MaterialReagentSolventConditionsProductYieldReference
2-MethylthiopheneNBSAcetonitrile0 °C to rt, 30 min3-Bromo-2-methylbenzo[b]thiophene99% tcichemicals.com
2-MethylthiopheneNBSCCl4Reflux2-(Bromomethyl)-5-bromothiophene- nih.gov

It is important to note that the reaction conditions can significantly influence the outcome. For instance, the presence of a radical initiator like AIBN or benzoyl peroxide, along with NBS, would favor bromination of the methyl group, leading to 2-(bromomethyl)thiophene. commonorganicchemistry.com Subsequent bromination of the ring could then be performed.

Multicomponent Reactions Incorporating Bromothiophene Moieties

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step from three or more starting materials. Several named reactions are utilized for the synthesis of thiophene rings, and these can be adapted to incorporate a bromothiophene moiety.

While direct multicomponent syntheses that specifically yield a 5-bromothiophene scaffold suitable for conversion to (5-Bromothien-2-yl)methyl hydroxylamine are not extensively documented, the principles of known thiophene-forming MCRs can be applied. For instance, a brominated starting material could potentially be used in a Gewald, Fiesselmann, or Paal-Knorr thiophene synthesis.

The Gewald aminothiophene synthesis is a one-pot reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. google.com

The Fiesselmann thiophene synthesis involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives. scispace.com

The Paal-Knorr thiophene synthesis allows for the formation of thiophenes from 1,4-dicarbonyl compounds and a sulfur source like phosphorus pentasulfide or Lawesson's reagent. niscpr.res.in

Precursor-Based Thiophene Ring Formation

The construction of the thiophene ring from acyclic precursors is a versatile strategy that allows for the introduction of various substituents at specific positions. This approach involves the cyclization of a linear molecule containing the necessary carbon and sulfur atoms.

Several classical methods for thiophene ring formation from acyclic precursors include:

Paal-Knorr Thiophene Synthesis: As mentioned earlier, this method utilizes a 1,4-dicarbonyl compound as the precursor, which upon reaction with a sulfurizing agent, cyclizes to form the thiophene ring. niscpr.res.innih.gov

Fiesselmann Thiophene Synthesis: This method builds the thiophene ring from α,β-acetylenic esters and thioglycolic acid derivatives. scispace.com

Gewald Aminothiophene Synthesis: This reaction uses a ketone or aldehyde, an α-cyanoester, and sulfur to construct the 2-aminothiophene scaffold. google.com

To apply these methods for the synthesis of a 5-bromothiophene scaffold, a bromine atom would need to be present in one of the acyclic precursors in a position that would ultimately reside at the C5 position of the thiophene ring.

Approaches for Introducing the Hydroxylamine Functionality

Once the 5-bromothiophene scaffold is in place, the next critical step is the introduction of the methyl hydroxylamine group at the C2 position. This can be achieved through several synthetic strategies, with the most common being direct N-alkylation of hydroxylamines or the reduction of an oxime intermediate.

Direct N-Alkylation of Hydroxylamines with Bromomethyl Intermediates

This approach involves the reaction of hydroxylamine or a protected form of hydroxylamine with a reactive (5-bromothien-2-yl)methyl halide, typically a bromide or chloride. The synthesis of the key intermediate, 2-(bromomethyl)-5-bromothiophene, can be accomplished by the radical bromination of 2-methyl-5-bromothiophene using NBS in the presence of a radical initiator. nih.gov

The subsequent N-alkylation of hydroxylamine can be challenging due to the potential for over-alkylation and the nucleophilic nature of both the nitrogen and oxygen atoms of hydroxylamine. rsc.org To control the reaction, protected hydroxylamine derivatives are often used. The choice of the protecting group and the reaction conditions are crucial for achieving the desired mono-N-alkylation.

Reduction of Oxime Ethers to N,O-Disubstituted Hydroxylamines

An alternative and widely used method for the synthesis of hydroxylamines is the reduction of oximes. nih.govnih.govencyclopedia.pub This two-step process involves the initial formation of an oxime from an aldehyde or ketone, followed by its reduction to the corresponding hydroxylamine.

For the synthesis of this compound, the precursor would be 5-bromothiophene-2-carboxaldehyde. This aldehyde can be synthesized by the Vilsmeier-Haack formylation of 2-bromothiophene (B119243). The subsequent reaction of 5-bromothiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), yields 5-bromothiophene-2-carboxaldehyde oxime.

The reduction of the oxime to the hydroxylamine can be achieved using various reducing agents. Care must be taken to avoid over-reduction to the corresponding amine. Common reducing agents for this transformation include:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as platinum or palladium, under a hydrogen atmosphere. nih.govnih.govencyclopedia.pub The choice of catalyst and reaction conditions is critical to prevent the cleavage of the N-O bond.

Hydride Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, often in combination with additives or in specific solvent systems, to achieve the reduction of oximes. scispace.comniscpr.res.in The reactivity of sodium borohydride can be modulated by the addition of transition metal salts. niscpr.res.in

Starting MaterialReducing AgentSolventConditionsProductReference
OximesNaBH₄/ZrCl₄/Al₂O₃Solvent-freeRoom temperatureAmines scispace.com
O-Acyl OximesNaBH₄/IodineTetrahydrofuranRefluxAmines tandfonline.com
OximesNaBH₄/Cu nanoparticle/CharcoalEthanolRefluxAmines researchgate.netshirazu.ac.ir

While these examples show reduction to amines, careful control of the reaction conditions can often allow for the isolation of the intermediate hydroxylamine. The reduction of oximes remains a key strategy for accessing hydroxylamine derivatives. nih.govnih.govencyclopedia.pub

Reductive Amination Procedures Involving O-Monosubstituted Hydroxylamines

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.com This methodology can be adapted for the synthesis of N,O-disubstituted hydroxylamines by using an O-monosubstituted hydroxylamine as the nitrogen nucleophile.

The general process involves two key steps: the formation of an oxime ether (an imine analog) followed by its reduction. Initially, an aldehyde or ketone reacts with an O-substituted hydroxylamine (R'-ONH₂) to form an oxime ether intermediate. This intermediate is then reduced to the corresponding hydroxylamine derivative.

For the synthesis of analogues of this compound, 5-bromothiophene-2-carboxaldehyde would serve as the carbonyl precursor. The reaction with an O-alkyl or O-aryl hydroxylamine would proceed as follows:

Step 1: Oxime Ether Formation 5-Bromothiophene-2-carboxaldehyde reacts with an O-substituted hydroxylamine (e.g., methoxylamine or benzyloxylamine) under mildly acidic conditions to form the corresponding O-substituted oxime ether.

Step 2: Reduction The resulting oxime ether is then reduced to the target N-((5-bromothien-2-yl)methyl)-O-substituted hydroxylamine. A variety of reducing agents can be employed for this transformation. Mild reducing agents are preferred to avoid over-reduction to the corresponding amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for reductive aminations as it is selective for the iminium ion (or oxime ether protonated form) over the initial carbonyl group and can be used in a one-pot procedure. harvard.eduorganic-chemistry.org Other suitable reducing agents include sodium cyanoborohydride (NaBH₃CN), which is also selective for imines over aldehydes, and catalytic hydrogenation. masterorganicchemistry.com

The choice of the O-substituent (e.g., methyl, benzyl, tert-butyl) can influence the reaction conditions and the properties of the final product. The general applicability of this method allows for the synthesis of a diverse library of N,O-disubstituted hydroxylamine analogues derived from 5-bromothiophene-2-carboxaldehyde.

Reactants Reducing Agent Solvent Key Features
5-Bromothiophene-2-carboxaldehyde, O-AlkylhydroxylamineSodium triacetoxyborohydride1,2-Dichloroethane (DCE)Mild conditions, high selectivity, tolerates various functional groups. organic-chemistry.org
5-Bromothiophene-2-carboxaldehyde, O-ArylhydroxylamineSodium cyanoborohydrideMethanolSelective reduction of the intermediate oxime ether; reaction is typically run at a controlled pH. masterorganicchemistry.com
5-Bromothiophene-2-carboxaldehyde, O-BenzylhydroxylamineCatalytic Hydrogenation (e.g., H₂/Pd-C)Ethanol, Ethyl acetateCan be used for the reduction step, though care must be taken to prevent cleavage of the N-O bond.

Condensation Reactions with Hydroxylamine Hydrochloride

A primary and straightforward route to this compound involves a two-step process initiated by a condensation reaction. The first step is the formation of an oxime from 5-bromothiophene-2-carboxaldehyde and hydroxylamine hydrochloride. This oxime serves as a stable intermediate which can then be reduced to the desired hydroxylamine.

The condensation reaction is typically carried out by reacting 5-bromothiophene-2-carboxaldehyde with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the HCl salt and liberate the free hydroxylamine. Pyridine is a commonly used base for this purpose. The reaction is generally performed in an ethanol-water solvent system at elevated temperatures, such as 70°C, to ensure a reasonable reaction rate.

The reaction proceeds as follows: 5-Bromothiophene-2-carboxaldehyde + NH₂OH·HCl → 5-Bromothiophene-2-carboxaldehyde oxime + HCl + H₂O

High conversion rates, often exceeding 90%, can be achieved within a couple of hours under these conditions. The resulting 5-bromothiophene-2-carboxaldehyde oxime is a stable solid that can be isolated and purified before the subsequent reduction step. The oxime product exists as a mixture of E/Z isomers.

The reduction of the oxime to the hydroxylamine can be accomplished using various reducing agents. Care must be taken to select a reagent that reduces the C=N double bond without cleaving the N-O bond or reducing the thiophene ring. Common reagents for this transformation include sodium borohydride, lithium aluminum hydride under controlled conditions, or catalytic hydrogenation over specific catalysts.

Reactant 1 Reactant 2 Base/Solvent Temperature Yield Product
5-Bromothiophene-2-carboxaldehydeHydroxylamine hydrochloridePyridine / Ethanol-Water70°C>90% conversion5-Bromothiophene-2-carboxaldehyde oxime

Nitrone Intermediates and Their Transformations

The use of nitrone intermediates provides another synthetic pathway to N-substituted hydroxylamines, including this compound and its analogues. researchgate.net Nitrones are 1,3-dipolar species that can be synthesized through the condensation of an N-substituted hydroxylamine with an aldehyde or ketone, or by the oxidation of certain nitrogen-containing compounds. researchgate.net

For the synthesis of the target compound, a nitrone can be formed by the reaction of 5-bromothiophene-2-carboxaldehyde with an N-alkylhydroxylamine, such as N-methylhydroxylamine. This reaction generates a C-(5-bromothien-2-yl)-N-methylnitrone.

5-Bromothiophene-2-carboxaldehyde + CH₃NHOH → C-(5-bromothien-2-yl)-N-methylnitrone + H₂O

Once formed, the nitrone can be transformed into the desired hydroxylamine product through reduction. The C=N double bond of the nitrone is susceptible to reduction by various hydride reagents. For instance, sodium borohydride (NaBH₄) can be used to reduce the nitrone to the corresponding N,N-disubstituted hydroxylamine.

C-(5-bromothien-2-yl)-N-methylnitrone + [H] → (5-Bromothien-2-yl)methyl(methyl)hydroxylamine

This approach is particularly useful for synthesizing N-substituted analogues of the target hydroxylamine. The stability of the nitrone intermediate allows for its isolation and purification before the final reduction step.

Alternatively, nitrones can participate in nucleophilic addition reactions. The carbon atom of the nitrone function is electrophilic and can be attacked by organometallic reagents (e.g., Grignard reagents or organolithium compounds). This leads to the formation of a new carbon-carbon bond and a hydroxylamine derivative. This method is valuable for creating more complex analogues with substitution at the alpha-carbon.

Intermediate Transformation Reagent Product Type
C-(5-bromothien-2-yl)-N-alkylnitroneReductionSodium borohydrideN-alkyl-(5-Bromothien-2-yl)methyl hydroxylamine
C-(5-bromothien-2-yl)-N-alkylnitroneNucleophilic AdditionGrignard Reagent (R-MgBr)α-substituted-N-alkyl-(5-Bromothien-2-yl)methyl hydroxylamine

Integrated Synthetic Pathways to this compound

The synthesis of this compound can be approached through multi-step sequences starting from readily available precursors. These pathways can be designed as sequential functionalizations or, where possible, as more efficient one-pot strategies.

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without isolating intermediates. While a specific one-pot procedure for this compound is not extensively documented, the principles of known one-pot reactions for similar compounds can be applied.

A potential one-pot strategy could involve the direct reductive amination of 5-bromothiophene-2-carboxaldehyde with hydroxylamine. However, the direct use of unprotected hydroxylamine in reductive aminations can be challenging due to its dual nucleophilicity (at both N and O atoms) and potential for side reactions.

A more feasible one-pot approach would be the in situ formation and reduction of the oxime. In this scenario, 5-bromothiophene-2-carboxaldehyde, hydroxylamine hydrochloride, and a suitable reducing agent are combined in a single reaction vessel. The reaction conditions would need to be carefully optimized to ensure the sequential formation of the oxime followed by its immediate reduction.

For such a process, a reducing agent that is stable under the initial oxime formation conditions but active towards the formed oxime (or its protonated form) is required. Sodium cyanoborohydride (NaBH₃CN) is a candidate for this type of transformation as it is more reactive towards imines/oximes than aldehydes at slightly acidic pH. masterorganicchemistry.com

The hypothetical one-pot reaction would proceed as follows: 5-Bromothiophene-2-carboxaldehyde, hydroxylamine hydrochloride, and a mild reducing agent like NaBH₃CN are mixed in a suitable solvent. The reaction would be maintained at a controlled pH to facilitate both the initial condensation and the subsequent reduction.

The development of such a one-pot process would streamline the synthesis, reducing the number of workup and purification steps, which is highly desirable in both academic and industrial settings. researchgate.net

Purification and Isolation Techniques in the Synthesis of Thiophene Hydroxylamines

The purification and isolation of the target compound, this compound, and its intermediates are critical for obtaining a product of high purity. The choice of technique depends on the physical properties of the compound (e.g., solid or liquid, polarity, stability) and the nature of the impurities present.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. For the solid intermediate, 5-bromothiophene-2-carboxaldehyde oxime, or the final hydroxylamine product if it is a stable solid, recrystallization from a suitable solvent or solvent mixture can effectively remove soluble impurities. The selection of the solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature or below, while impurities remain either soluble or insoluble at all temperatures. Common solvents for thiophene derivatives include ethanol, hexane, and mixtures of ethyl acetate and hexane. google.com

Column Chromatography: Silica gel column chromatography is a widely used method for the purification of organic compounds, including thiophene derivatives. diva-portal.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). By carefully selecting the eluent system, which is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), it is possible to separate the desired product from starting materials, reagents, and byproducts. This method is particularly useful for purifying the key intermediate, 5-bromothiophene-2-carboxaldehyde, after its synthesis via the Vilsmeier-Haack reaction, as well as the final hydroxylamine product. rsc.org

Extraction: Liquid-liquid extraction is a fundamental workup procedure used to separate the product from the reaction mixture. For instance, after the synthesis of 5-bromothiophene-2-carboxaldehyde, the reaction mixture is typically quenched with water, and the product is extracted into an organic solvent such as chloroform or dichloromethane. chemicalbook.com The organic extracts are then washed with aqueous solutions (e.g., sodium bicarbonate solution, brine) to remove acidic or water-soluble impurities before being dried and concentrated. chemicalbook.com

Distillation: For liquid compounds, distillation can be an effective purification method. While the final product, this compound, may not be stable enough for high-temperature distillation, vacuum distillation can be employed for liquid intermediates like 2-bromothiophene if necessary. google.com

The combination of these techniques is often required to achieve high purity. For example, a typical purification sequence might involve an extractive workup, followed by column chromatography, and then recrystallization of the isolated solid product.

Technique Application Stationary/Mobile Phase or Solvent Notes
Column ChromatographyPurification of intermediates and final product.Silica gel / Hexane-Ethyl Acetate gradientEffective for separating compounds with different polarities. diva-portal.org
RecrystallizationFinal purification of solid products.Ethanol, Heptane, or other suitable organic solventsRelies on differences in solubility at varying temperatures. rsc.orggoogle.com
Liquid-Liquid ExtractionInitial workup to separate the product from the aqueous phase and water-soluble impurities.Dichloromethane, Chloroform / Water, aq. NaHCO₃A standard and essential part of the workup procedure. chemicalbook.com
DistillationPurification of liquid starting materials or thermally stable liquid intermediates.N/AOften performed under reduced pressure (vacuum) to lower the boiling point and prevent decomposition. google.com

Reactivity and Chemical Transformations of 5 Bromothien 2 Yl Methyl Hydroxylamine

Reactions Involving the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-NHOH) is characterized by the presence of two nucleophilic centers, the nitrogen and the oxygen atoms, which dictates its reactivity towards various electrophiles.

(5-Bromothien-2-yl)methyl hydroxylamine readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding oximes. wikipedia.orgnih.gov This reaction is a cornerstone of hydroxylamine chemistry, proceeding via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. byjus.comkhanacademy.org The reaction is typically catalyzed by weak acids. rsc.org

When reacting with an aldehyde (R'-CHO), it forms an aldoxime. The reaction with a ketone (R'-CO-R'') yields a ketoxime. These reactions are generally high-yielding and are crucial for the synthesis of various derivatives and for creating building blocks in medicinal chemistry. nih.gov

General Reaction Scheme for Oxime Formation:

(5-Bromothien-2-yl)CH₂NHOH + R'CHO → (5-Bromothien-2-yl)CH₂N=CHR' + H₂O

(5-Bromothien-2-yl)CH₂NHOH + R'COR'' → (5-Bromothien-2-yl)CH₂N=CR'R'' + H₂O

The hydroxylamine moiety possesses two sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. nih.gov Generally, O-alkylation is favored under certain conditions, while N-alkylation can also be achieved. organic-chemistry.orgamazonaws.com

O-Alkylation: This pathway leads to the formation of O-substituted hydroxylamines. Direct O-alkylation can be achieved using alkyl halides in the presence of a suitable base. organic-chemistry.org

N-Alkylation: This results in N-substituted hydroxylamines. Achieving selective N-alkylation can be more challenging due to the potential for over-alkylation. amazonaws.comnih.gov

The choice of reaction conditions is critical to direct the outcome towards the desired N- or O-alkylated product. For instance, the steric bulk of the alkylating agent and the hardness/softness of the electrophilic center can influence the site of attack. nih.gov

Derivatives of hydroxylamines, particularly allylic hydroxylamines, are known to undergo byjus.comnih.gov-sigmatropic rearrangements. researchgate.netresearchgate.net In the context of this compound, if it were converted to an appropriate N-allyl or O-allyl derivative, it could potentially undergo such a rearrangement. A byjus.comnih.gov-sigmatropic rearrangement is a concerted pericyclic reaction that involves a five-membered transition state. For example, an N-allyl-N-aryl hydroxylamine can rearrange to form an O-allyl-aminophenol derivative. While specific studies on this compound derivatives are not prevalent, the general mechanism is well-established for other hydroxylamine systems. rsc.org

The hydroxylamine moiety in this compound confers both nucleophilic and, to a lesser extent, electrophilic character to the molecule.

Nucleophilic Reactivity: The lone pairs of electrons on both the nitrogen and oxygen atoms make the hydroxylamine group a potent nucleophile. researchgate.net It can react with a variety of electrophiles, such as acyl chlorides and sulfonyl chlorides, to form the corresponding hydroxamic acids and sulfonamides, respectively. The relative nucleophilicity of nitrogen versus oxygen can be tuned by the reaction conditions.

Reactivity with Nucleophiles: While the hydroxylamine itself is primarily nucleophilic, its derivatives can react with nucleophiles. For instance, oximes formed from this compound can be reduced by nucleophilic reducing agents like lithium aluminum hydride to yield primary amines. byjus.com

Reactions Involving the 5-Bromothien-2-yl Subunit

The bromine atom attached to the thiophene (B33073) ring is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The bromine atom at the 5-position of the thiophene ring is susceptible to substitution via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net

This reaction is highly valued for its tolerance of a wide range of functional groups, allowing for the synthesis of complex biaryl and heteroaryl structures. mdpi.commdpi.com The reactivity of the C-Br bond on the electron-rich thiophene ring is generally high in these catalytic cycles. nih.gov A variety of aryl and heteroaryl boronic acids can be coupled with substrates similar to this compound, leading to a diverse array of substituted thiophene derivatives. researchgate.net

Below is a table summarizing typical conditions and outcomes for Suzuki cross-coupling reactions on bromothiophene substrates, which are analogous to the expected reactivity of this compound.

Aryl Boronic Acid PartnerPalladium CatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good mdpi.com
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Toluene96 researchgate.net
3-Chlorophenyl boronic acidPd(PPh₃)₄K₃PO₄EthanolModerate mdpi.com
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood nih.gov
N/A (General Methylation)PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂OModerate to Good researchgate.net

Nucleophilic Aromatic Substitution on the Bromothiophene Ring

The bromine atom on the thiophene ring is susceptible to replacement via nucleophilic aromatic substitution, most notably through palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for the derivatization of the thiophene core.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. In the context of this compound, the bromine atom can be coupled with a variety of organoboron reagents, such as aryl or vinyl boronic acids, in the presence of a palladium catalyst and a base. This allows for the introduction of diverse aromatic and unsaturated moieties at the 5-position of the thiophene ring. The general conditions for Suzuki-Miyaura coupling of bromothiophenes often involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate or potassium phosphate.

A study on the Suzuki cross-coupling of 5-bromothiophene-2-carboxylic acid derivatives demonstrated the successful synthesis of various 5-arylthiophene-2-carboxylates. These reactions were carried out using tetrakis(triphenylphosphine)palladium(0) as the catalyst at 90 °C, achieving moderate to good yields. nih.gov This methodology is directly applicable to this compound, enabling the synthesis of a wide array of 5-aryl-2-(hydroxylaminomethyl)thiophenes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of carbon-nitrogen bonds. It allows for the coupling of the bromothiophene ring with a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. This transformation is crucial for the synthesis of various nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry. The catalytic system typically consists of a palladium precursor and a suitable phosphine (B1218219) ligand.

The following interactive table summarizes representative palladium-catalyzed cross-coupling reactions applicable to the bromothiophene ring of the title compound.

Reaction TypeCoupling PartnerCatalyst/LigandBaseProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃5-Aryl-2-(hydroxylaminomethyl)thiophene
Buchwald-HartwigPrimary/Secondary AminePd(OAc)₂ / Buchwald LigandNaOtBuN-(5-((hydroxylaminomethyl)thien-2-yl))amine
SonogashiraTerminal alkynePd(PPh₃)₄ / CuIEt₃N5-Alkynyl-2-(hydroxylaminomethyl)thiophene
StilleOrganostannanePd(PPh₃)₄-5-Aryl/vinyl-2-(hydroxylaminomethyl)thiophene

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene. eprajournals.com The regioselectivity of these reactions on a substituted thiophene is governed by the directing effects of the existing substituents. In this compound, the ring has a bromine atom at the 5-position and a methyl hydroxylamine group at the 2-position.

The bromine atom is a deactivating group but is ortho, para-directing. The methyl hydroxylamine group, with its heteroatoms containing lone pairs, is expected to be an activating group and also ortho, para-directing. In this case, the positions ortho to the methyl hydroxylamine group are the 3-position and the sulfur atom, while the position para is the 5-position, which is already substituted. The position ortho to the bromine is the 4-position. Therefore, electrophilic substitution is most likely to occur at the 3- and 4-positions, with the activating effect of the methyl hydroxylamine group likely favoring substitution at the 3-position.

Common electrophilic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) can occur at the vacant positions on the ring.

Nitration: Treatment with a nitrating agent (e.g., nitric acid in sulfuric acid) can introduce a nitro group.

Sulfonation: Reaction with fuming sulfuric acid can lead to the corresponding sulfonic acid.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, although the presence of the hydroxylamine functionality might require protection to avoid side reactions.

Reactivity at the Methylene (B1212753) Bridge

The methylene group situated between the thiophene ring and the hydroxylamine moiety is analogous to a benzylic position and exhibits enhanced reactivity. This is due to the ability of the adjacent thiophene ring to stabilize radical or ionic intermediates.

One of the key reactions at this position is oxidation . Oxidation of similar 2-(hydroxymethyl)thiophene derivatives can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. For instance, mild oxidizing agents would convert the primary alcohol functionality (if the hydroxylamine were reduced or modified) to an aldehyde, while stronger oxidizing agents would yield a carboxylic acid. The hydroxylamine group itself is also susceptible to oxidation, which could lead to the formation of oximes or nitrones. For example, oxidation of thiophene derivatives can lead to the corresponding sulfones. dicp.ac.cnnih.govnih.govresearchgate.net

Derivatization Strategies for Advanced Molecular Architectures

The varied reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules.

Synthesis of Complex Thiophene-Hydroxylamine Hybrids

The hydroxylamine functionality is a versatile handle for further derivatization. It can react with aldehydes and ketones to form oximes, or undergo N-alkylation or N-acylation. These reactions can be used to link the (5-bromothien-2-yl)methyl moiety to other molecular fragments, creating complex hybrid molecules. For instance, reaction with a carbonyl-containing bioactive molecule could lead to a new conjugate with potentially enhanced or novel biological properties. The synthesis of thiophene-based macrocycles for optoelectronic applications has been reported, suggesting the potential for incorporating the title compound into such larger structures. rsc.org

Building Block Applications in Multi-Step Synthesis

This compound serves as a bifunctional building block in multi-step organic synthesis. The bromine atom allows for the introduction of the thiophene ring into larger molecules via cross-coupling reactions, while the hydroxylamine group can be used for subsequent functionalization or ring-forming reactions.

For example, the bromine can be used as a handle to attach the molecule to a solid support for combinatorial synthesis. The hydroxylamine group could then be reacted with a library of aldehydes or ketones. Subsequent cleavage from the support would yield a library of thiophene-containing oximes. Thiophene derivatives are widely used as building blocks in medicinal chemistry for the synthesis of a variety of therapeutic agents. eprajournals.comnih.govrsc.orgclinicalresearchnewsonline.comcognizancejournal.com

The use of 5-bromothiophene-2-carbaldehyde (B154028) as a starting material in multi-step syntheses is well-documented, highlighting the synthetic utility of the 5-bromo-2-substituted thiophene scaffold. rsc.orgmedchemexpress.comnih.gov This further underscores the potential of this compound as a valuable intermediate for the synthesis of complex target molecules in pharmaceutical and materials science research. jcu.edu.au

Mechanistic Investigations of Reactions Involving 5 Bromothien 2 Yl Methyl Hydroxylamine

Reaction Pathway Elucidation for Synthetic Transformations

The reactivity of (5-Bromothien-2-yl)methyl hydroxylamine (B1172632) is primarily dictated by the nucleophilic nature of the hydroxylamine moiety and the electrophilic character of the carbon atom attached to the bromine on the thiophene (B33073) ring.

One of the characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. quora.com In a reaction with an aromatic aldehyde, such as benzaldehyde, (5-Bromothien-2-yl)methyl hydroxylamine would be expected to form the corresponding O-((5-bromothien-2-yl)methyl) oxime. The reaction proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then undergoes dehydration to yield the final oxime product. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.

Another potential transformation involves the reaction with nitriles. The reaction between nitriles and hydroxylamine is a well-established method for the synthesis of amidoximes. rsc.orgresearchgate.net In this process, the hydroxylamine adds to the carbon-nitrogen triple bond of the nitrile. Theoretical and experimental studies on this reaction have elucidated a detailed mechanism, which can be influenced by the solvent and the presence of catalysts. rsc.orgresearchgate.net For this compound, a similar reaction pathway would be anticipated, leading to the formation of an N-((5-bromothien-2-yl)methoxy)amidine.

Furthermore, the bromine atom on the thiophene ring presents a site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions would likely proceed without the direct involvement of the hydroxylamine group, provided it is protected or the reaction conditions are mild enough to prevent its decomposition.

The hydroxylamine functionality itself can undergo oxidation to form nitrones, which are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. chimia.ch The oxidation of N,N-disubstituted hydroxylamines to nitrones is a common transformation, and it is plausible that this compound could undergo a similar reaction, yielding a nitrone that could then be trapped with a dipolarophile.

Kinetic Studies of Hydroxylamine-Mediated Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. While specific kinetic data for reactions of this compound are not available, the kinetics of reactions involving analogous hydroxylamines can offer valuable insights.

For instance, the reaction of hydroxylamine with cytosine and its derivatives has been shown to involve terms that are both first- and second-order in the amine. rsc.org The reaction proceeds predominantly via the protonated form of the pyrimidine bases. rsc.org This suggests that the pH of the reaction medium would be a critical parameter in controlling the rate of reactions involving this compound.

In the context of reactions with aromatic nitro-compounds, kinetic studies have revealed a complex mechanism involving the formation of radical anions. rsc.org An electron-spin resonance (e.s.r.) study showed that the initial reactions in an alkaline solution between an aromatic nitro-compound and a monosubstituted hydroxylamine involve the formation of a radical anion of the nitro-compound. rsc.org The rates of formation and decay of this radical anion can be monitored to determine the rate constants of the individual steps.

The following table presents hypothetical kinetic data for the reaction of a generic N-substituted hydroxylamine with an aromatic aldehyde, illustrating the type of data that would be obtained from such a study.

Reactant Concentration (mol/L) [Hydroxylamine] [Aldehyde] Initial Rate (mol/L·s)
Experiment 10.10.11.5 x 10⁻⁵
Experiment 20.20.13.0 x 10⁻⁵
Experiment 30.10.23.0 x 10⁻⁵

Stereochemical Aspects of this compound Reactions

The stereochemical outcome of a reaction is a critical aspect, particularly when new chiral centers are formed. In reactions involving this compound, stereochemistry comes into play when either the hydroxylamine or its reaction partner is chiral, or when a new stereocenter is created during the reaction.

A key reaction where stereochemistry is important is the nucleophilic addition of the hydroxylamine to a prochiral carbonyl group. When a nucleophile adds to a carbonyl carbon, the hybridization of the carbon changes from sp² to sp³, creating a new tetrahedral center. libretexts.orglibretexts.org If the two substituents on the carbonyl are different, a new stereocenter is formed. libretexts.orglibretexts.org

The stereochemical course of such an addition is often governed by steric and electronic factors, which can be rationalized using models like the Felkin-Anh model. This model predicts the preferred trajectory of the incoming nucleophile by considering the steric hindrance posed by the substituents on the adjacent carbon atom. The largest group is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions.

In the case of a reaction between this compound and a chiral aldehyde, diastereomeric products would be formed. The ratio of these diastereomers would depend on the facial selectivity of the nucleophilic attack.

The following table illustrates the potential diastereomeric outcomes of a nucleophilic addition reaction, based on the Felkin-Anh model, for a hypothetical reaction between a chiral aldehyde and a nucleophile.

Model Predicted Major Diastereomer Observed Diastereomeric Ratio (anti:syn)
Felkin-Anhanti90:10
Cram Chelationsyn15:85

In the absence of a chelating group, the Felkin-Anh model generally provides accurate predictions for the stereochemical outcome of nucleophilic additions to chiral aldehydes.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic behavior of the molecule, offering predictions on its stability, reactivity, and electronic transitions.

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity. researchgate.netmdpi.com

Quantum chemical calculations would determine the energy levels of these orbitals for (5-Bromothien-2-yl)methyl hydroxylamine (B1172632). The presence of the electron-withdrawing bromine atom and the heteroatoms (sulfur, oxygen, nitrogen) would significantly influence these energy levels.

Table 1: Representative Frontier Orbital Energies This table presents typical, illustrative values for a molecule of this type as calculated by DFT methods.

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.20
Energy Gap (ΔE)5.65

Molecular Orbital Contributions and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to explain chemical reactions. The shapes and atomic orbital compositions of these frontier orbitals indicate the most likely regions for chemical interactions. For (5-Bromothien-2-yl)methyl hydroxylamine, analysis would likely show that the HOMO is primarily distributed over the electron-rich thiophene (B33073) ring and the sulfur atom. Conversely, the LUMO might be localized more around the brominated carbon and the methyl-hydroxylamine side chain, indicating potential sites for nucleophilic attack.

Fukui Functions and Reactivity Indices

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the calculation of reactivity indices that pinpoint specific atoms susceptible to different types of chemical reactions. For this compound, this analysis would highlight the electrophilic and nucleophilic centers, providing a detailed map of its chemical reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the complex, delocalized molecular orbitals into localized bonds and lone pairs, resembling a classical Lewis structure. wisc.edujuniperpublishers.com This method offers detailed information on electron density distribution, hybridization, and the stabilizing effects of electron delocalization. juniperpublishers.comdergipark.org.tr

NBO analysis of this compound would quantify the charge distribution across the molecule, identifying the natural charges on each atom. Furthermore, it would reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair to an adjacent empty anti-bonding orbital. These interactions are crucial for understanding the molecule's stability. nih.gov

Table 2: Illustrative Natural Bond Orbital (NBO) Charges This table shows representative NBO charges on key atoms, illustrating expected charge distribution.

AtomNatural Charge (e)
Br-0.05
S+0.15
O-0.70
N-0.55

Density Functional Theory (DFT) Applications

DFT is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govnih.gov It is widely applied to predict molecular properties with high accuracy.

Optimization of Molecular Geometry

A primary application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net This process involves calculating the forces on each atom and systematically adjusting their positions until a minimum energy state is reached. researchgate.net The result is a precise three-dimensional model of this compound, complete with predicted bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data. nih.gov This optimized structure serves as the foundation for all other theoretical calculations, including vibrational frequencies and electronic properties. nih.gov

Table 3: Predicted Optimized Geometrical Parameters (Representative Values) This table provides typical bond lengths and angles for key structural features based on DFT calculations for similar molecules.

ParameterValue
Bond Lengths (Å)
C-Br1.88
C-S (in ring)1.75
C-N1.47
N-O1.45
**Bond Angles (°) **
C-C-Br125.0
C-S-C92.5
C-N-O108.0

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Theoretical calculations serve as a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), are widely employed to predict its vibrational spectrum (Infrared and Raman). nih.govnih.gov The B3LYP functional combined with a comprehensive basis set, such as 6-311++G(d,p), is a common choice for achieving a balance between accuracy and computational cost in optimizing molecular geometry and calculating vibrational frequencies. nih.govnih.govmdpi.com

The process begins with the optimization of the molecule's geometric structure to find its most stable conformation at the lowest point on the potential energy surface, confirmed by the absence of imaginary frequencies. nih.gov Once the optimized geometry is obtained, harmonic vibrational frequencies are calculated. However, these theoretical frequencies often overestimate the experimental values due to the harmonic approximation and basis set limitations. nih.gov To improve agreement with experimental data, the calculated frequencies are uniformly scaled by a specific factor; for instance, a scaling factor of 0.961 is frequently used for calculations at the B3LYP/6-311++G(d,p) level of theory. nih.gov

A detailed assignment of each vibrational mode is accomplished using Potential Energy Distribution (PED) analysis. mdpi.com PED provides the percentage contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration, allowing for unambiguous characterization of the spectral bands. mdpi.comresearchgate.net For this compound, this analysis would distinguish the characteristic stretching and bending vibrations of its functional groups, such as the O-H and N-H of the hydroxylamine moiety, C-H and C-C of the thiophene ring, and the C-Br and C-S bonds. nih.govmdpi.com

The table below illustrates the kind of data that would be generated in such a computational study, showing the predicted (scaled) vibrational frequencies and their assignments based on PED for key functional groups.

Predicted Scaled Wavenumber (cm⁻¹)Assignment (Based on PED)Vibrational Mode
~3620O-H (100%)Stretching
~3100-3000C-H (aromatic) (>70%)Stretching
~2950-2850C-H (aliphatic) (>75%)Stretching
~1700C=O (if present as an impurity or reactant)Stretching
~1580-1400C=C / C-C (thiophene ring)Stretching
~1100-1000C-NStretching
~850-800C-SStretching
~600-500C-BrStretching

Note: The values presented are illustrative and based on typical frequency ranges reported for similar functional groups in related computational studies. nih.govmdpi.com

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change along a reaction pathway governs the molecular mechanism. nih.gov This theory moves beyond frontier molecular orbital analysis to provide a more detailed understanding of bond formation and cleavage through rigorous quantum chemical analysis of electron density changes. nih.gov

For this compound, MEDT could be applied to elucidate the mechanisms of its potential reactions, such as cycloadditions or nucleophilic/electrophilic substitutions. mdpi.comnih.gov Using DFT calculations, MEDT studies analyze the entire reaction coordinate, identifying transition states (TSs), intermediates, and the flow of electron density. rsc.orgresearchgate.net

Key analyses within MEDT include:

Conceptual DFT Reactivity Indices: These indices characterize the molecule as a potential electrophile or nucleophile, predicting its reactivity in polar reactions. mdpi.com

Global Electron Density Transfer (GEDT): The GEDT calculated at the transition state quantifies the net charge transferred between the reacting species. nih.gov A high GEDT value (e.g., >0.20 e) indicates a highly polar mechanism, often involving a two-stage, one-step process, while a low GEDT (<0.05 e) suggests a non-polar reaction. mdpi.comnih.gov

Bonding Evolution Theory (BET): BET provides a detailed picture of the sequence of bond formation and rupture. rsc.orgresearchgate.net By analyzing the topological changes in the Electron Localization Function (ELF), BET can determine whether a mechanism is concerted, stepwise, or non-concerted, revealing the asynchronicity of bond-forming events. mdpi.comrsc.org

For instance, in a hypothetical [3+2] cycloaddition reaction involving a derivative of this compound, an MEDT study would map the energy profile for different stereoisomeric pathways (e.g., endo and exo). rsc.org The analysis of the ELF would reveal the precise sequence of C-C and C-X bond formations, clarifying the electronic rearrangement and providing a nuanced understanding of the reaction mechanism beyond simple pericyclic models. rsc.orgresearchgate.net

Conformational Analysis and Intermolecular Interactions

Computational chemistry is essential for determining the three-dimensional structure and conformational preferences of molecules like this compound. Conformational analysis involves identifying all possible stable geometries (conformers) and calculating their relative energies to determine the most stable, or ground-state, structure. nih.gov This is typically achieved by optimizing the molecular geometry using methods like DFT at the B3LYP/6-311G(d,p) level, ensuring the final structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

The flexibility of the methyl hydroxylamine side chain attached to the rigid thiophene ring allows for different spatial orientations, leading to various conformers. Understanding the energy differences between these conformers is crucial as it can influence the molecule's reactivity and physical properties.

Beyond the intramolecular structure, computational studies can elucidate the nature and strength of intermolecular interactions that govern the molecule's behavior in the solid state or in solution. The hydroxylamine group (-NHOH) is a key feature, capable of acting as both a hydrogen bond donor (through O-H and N-H) and acceptor (through the lone pairs on oxygen and nitrogen). semanticscholar.org

These interactions can be analyzed through various techniques:

Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts and their relative contributions, helping to identify significant interactions like hydrogen bonds and halogen bonds (involving the bromine atom). nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the strength of hyperconjugative interactions and charge delocalization arising from these intermolecular contacts. researchgate.net

The types of intermolecular forces expected to be significant for this compound are summarized in the table below.

Interaction TypeParticipating GroupsDescription
Hydrogen Bonding-OH, -NH groups with O or N atoms of adjacent moleculesStrong, directional interactions that significantly influence crystal packing and physical properties.
Halogen BondingC-Br group with electronegative atoms (O, N)A non-covalent interaction where the bromine atom acts as an electrophilic region.
π-π StackingThiophene rings of adjacent moleculesInteractions between the aromatic rings, contributing to the stability of the crystal lattice.
van der Waals ForcesAll atomsWeaker, non-specific attractive and repulsive forces.

A thorough computational analysis of these conformational and intermolecular features provides a fundamental understanding of the molecule's structural chemistry, which is foundational for predicting its material properties and reactivity.

Advanced Structural Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement of a crystalline solid. While specific crystallographic data for "(5-Bromothien-2-yl)methyl hydroxylamine" is not publicly available, analysis of closely related bromothiophene structures allows for a detailed prediction of its molecular conformation, crystal packing, and the non-covalent interactions that govern its supramolecular architecture.

The supramolecular assembly of "this compound" in the crystalline state is expected to be dominated by hydrogen bonding and halogen bonding.

Hydrogen Bonding: The hydroxylamine (B1172632) moiety (-NHOH) is an excellent hydrogen bond donor (both O-H and N-H) and acceptor (the lone pairs on oxygen and nitrogen). It is anticipated that strong O-H···N, N-H···O, or O-H···O hydrogen bonds would be primary motifs, linking molecules into chains, dimers, or more complex networks.

Halogen Bonding: The bromine atom on the thiophene (B33073) ring is a potential halogen bond donor. acs.orgtuni.fi It can engage in attractive interactions with Lewis basic sites, such as the oxygen or nitrogen atoms of the hydroxylamine group of a neighboring molecule (C-Br···O or C-Br···N). researchgate.net Halogen bonding is a highly directional interaction that plays a crucial role in crystal engineering, and its presence would significantly influence the molecular packing. acs.orgtuni.fi The interplay between hydrogen and halogen bonding would ultimately dictate the final crystal structure. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of "this compound" and for understanding its electronic and vibrational properties.

High-resolution NMR spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei. For "this compound", ¹H and ¹³C NMR would provide unambiguous confirmation of the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two protons on the thiophene ring would appear as doublets in the aromatic region, with their coupling constant indicating their meta-relationship. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet or a doublet depending on the coupling to the N-H proton, and the O-H and N-H protons would appear as broad singlets, whose chemical shifts could vary with solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the thiophene ring carbons, with the carbon atom bonded to bromine (C-Br) being significantly influenced by the halogen's electronic effects. An additional signal would correspond to the methylene carbon (-CH₂-).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on typical ranges for similar structural motifs.

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹HThiophene H³~6.9 - 7.2Doublet (d)Coupled to H⁴
¹HThiophene H⁴~6.8 - 7.1Doublet (d)Coupled to H³
¹H-CH₂-~4.0 - 4.5Singlet (s) or Doublet (d)Position adjacent to N and thiophene ring
¹H-NH-Variable (broad)Singlet (br s)Exchangeable proton
¹H-OHVariable (broad)Singlet (br s)Exchangeable proton
¹³CThiophene C2~140 - 145-Carbon bearing the methyl hydroxylamine group
¹³CThiophene C3~125 - 130--
¹³CThiophene C4~128 - 132--
¹³CThiophene C5~110 - 115-Carbon bearing the bromine atom
¹³C-CH₂-~50 - 55--

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of chemical bonds.

IR Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. Other key absorptions would include the aromatic C-H stretches of the thiophene ring (around 3100 cm⁻¹), C=C stretching vibrations of the ring (1400-1600 cm⁻¹), and the C-Br stretch at lower wavenumbers (typically 500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum, providing clear signals for the C=C and C-S bonds.

Interactive Data Table: Expected Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3200-3600O-H and N-H Stretch-NHOHBroad, Strong (IR)
~3100Aromatic C-H StretchThiopheneMedium
1400-1600C=C Ring StretchThiopheneMedium to Strong
1000-1300C-H in-plane bendingThiopheneMedium
~800C-S StretchThiopheneMedium
500-600C-Br StretchBromo-thiopheneMedium to Strong

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), "this compound" (C₅H₆BrNOS) would exhibit a characteristic molecular ion peak [M]⁺. Crucially, due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance, the molecular ion would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity, which is a definitive signature for a monobrominated compound.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of the hydroxyl group (•OH) to form an [M-17]⁺ ion.

Loss of the hydroxylamine moiety (•NHOH) to form the (5-bromothien-2-yl)methyl cation at m/z 190/192.

Loss of the bromine atom (•Br) to give an [M-79/81]⁺ ion.

Cleavage of the thiophene ring, leading to smaller fragment ions.

Applications in Chemical Research and Materials Science

Utilization as a Synthetic Intermediate for Novel Organic Compounds

There is no specific information available in the reviewed literature detailing the use of (5-Bromothien-2-yl)methyl hydroxylamine (B1172632) as a synthetic intermediate for the creation of novel organic compounds. While thiophene (B33073) derivatives are widely used as building blocks in organic synthesis, the specific reactions and resulting compounds from this particular hydroxylamine derivative are not documented.

Integration into Functional Materials

No research articles or patents were identified that describe the use of (5-Bromothien-2-yl)methyl hydroxylamine as a precursor for optoelectronic materials. The field of organic electronics often utilizes thiophene-based materials, but the contribution of this specific compound has not been reported. taylorfrancis.commdpi.commdpi.com

Similarly, there is a lack of information on the integration of this compound into polymers. While functionalized thiophenes are used to create conductive and semiconductive polymers, the role of this hydroxylamine derivative in polymer synthesis is not documented in the available literature. nih.govacs.orgnih.govnus.edu.sg

Research on Thiophene-Based Heterocycles with Substituted Hydroxylamine Side Chains

General research on thiophene-based heterocycles is extensive. nih.govtechscience.comresearchgate.net These compounds are known for a wide range of biological activities and applications in materials science. acs.orgacs.org However, specific studies focusing on thiophene heterocycles with a substituted hydroxylamine side chain, particularly the this compound, are not readily found.

Development of Chemical Probes and Ligands for Biological Research

The development of thiophene-based molecules as chemical probes and ligands for biological research is an active area of investigation. Thiophene scaffolds are valued for their ability to be functionalized to interact with biological targets. nih.govnih.gov However, there are no specific reports on the development or application of this compound for these purposes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.